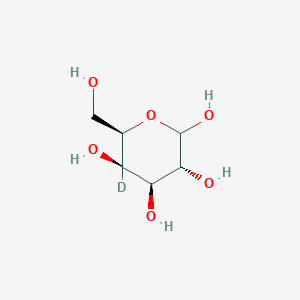

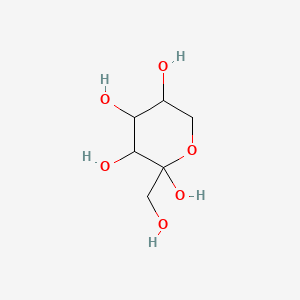

D-Galactose-4-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

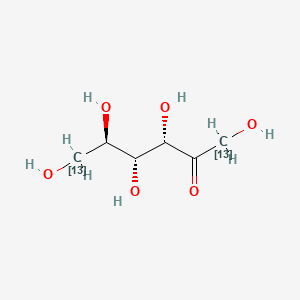

D-Galactose-4-d is an aldohexose that serves as an energy source and a crucial element in glycolipids and glycoproteins . It undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage, representing a C-4 epimer of glucose .

Synthesis Analysis

An efficient two-step protocol has been developed to access a diethanolamine (DEA) boronate ester derivative of monosaccharide D-galactose . The starting material is 1,2:5,6-di- -isopropylidene-α-d-glucofuranose .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, UDP-galactose 4-epimerase catalyzes the interconversion of UDP-galactose and UDP-glucose during normal galactose metabolism . A key structural feature in the proposed reaction mechanism for the enzyme is the rotation of a 4′-ketopyranose intermediate within the active site pocket .Physical and Chemical Properties Analysis

This compound has a molecular weight of 181.16 g/mol . It is a C4 epimer of glucose and is easily soluble in water and slightly soluble in ethanol and glycerol .Applications De Recherche Scientifique

Production de biocarburant

Le D-galactose est un monomère abondant de glucides dans la nature et est largement présent dans les macroalgues, les plantes et les déchets laitiers . Il est utile comme matière première pour la production de biocarburants . Les procédés biotechnologiques d'utilisation du galactose comprennent la fermentation microbienne et la conversion enzymatique à partir de la biomasse riche en galactose .

Production d'édulcorants hypocaloriques

Le D-galactose attire de plus en plus l'attention pour son potentiel en tant que matière première pour la production d'édulcorants hypocaloriques . Le D-tagatose est une alternative hypocalorique prometteuse au sucre . Des études récentes se sont concentrées sur la caractérisation et la modification génétique de la L-arabinose isomérase pour améliorer la bioconversion du D-galactose en D-tagatose .

Administration de médicaments

Le D-galactose a été étudié comme un échafaudage puissant pour l'administration de médicaments en raison de ses propriétés distinctives et de ses interactions avec des récepteurs cellulaires spécifiques . Le galactose fonctionne comme un ligand pour cibler sélectivement les cellules exprimant des récepteurs du galactose, tels que les hépatocytes, les macrophages et certaines cellules cancéreuses .

Diagnostic

Les tests de diagnostic basés sur le galactose, tels que le test de capacité d'élimination du galactose, sont utilisés pour évaluer la fonction hépatique et évaluer les maladies hépatiques ainsi que la réserve fonctionnelle hépatique .

Thérapeutique

Des agents thérapeutiques à base de galactose peuvent être conçus en combinant l'administration de médicaments et les capacités de diagnostic

Mécanisme D'action

Target of Action

D-Galactose-4-d, a simple natural compound, primarily targets cells expressing galactose receptors, such as hepatocytes, macrophages, and specific cancer cells . It functions as a ligand to selectively target these cells . The direct attachment of galactose to the main drug or to drug-loaded nanoparticles or liposomes enhances cellular uptake, thereby improving drug delivery to the intended target cells .

Mode of Action

This compound interacts with its targets by binding to galactose receptors on the cell surface . This interaction facilitates the cellular uptake of the compound, thereby enhancing its delivery to the target cells . Due to its size, it can pass through cell membranes and react with reactive oxygen species (ROS) inside the cell and nuclei .

Biochemical Pathways

This compound is involved in the Leloir pathway, a series of enzymatic reactions that convert galactose to glucose-1-phosphate (G1P), a more metabolically useful compound . This pathway involves several enzymes, including galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose-4 epimerase . The conversion of galactose to glucose-1-phosphate allows it to enter glycolysis, a crucial metabolic pathway for energy production .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Galactose-based nanoformulations have been developed to enhance the bioavailability of the compound . These formulations increase the half-life and mean residence time of the compound in the liver, while reducing these parameters in the plasma . This suggests that this compound is primarily distributed to the liver, where it exerts its effects .

Result of Action

The action of this compound results in various molecular and cellular effects. It promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria, while inhibiting the growth of harmful bacteria . It also generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative . Furthermore, this compound can induce oxidative stress, leading to aging and functional deterioration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other molecules in the environment, such as reactive oxygen species . Additionally, the pH and temperature of the environment can impact the stability and efficacy of this compound

Orientations Futures

D-Galactose-4-d has been used in various studies related to ageing and age-related diseases . It has been suggested that using a mild model of D-galactose administration could simulate the point where oxidative stress starts to overwhelm the endogenous antioxidant response and where a pro-inflammatory phenotype switch manifests . Future research may focus on improving the bioconversion of D-galactose to D-tagatose .

Analyse Biochimique

Biochemical Properties

D-Galactose-4-d contributes to energy metabolism via its conversion to glucose by the enzymes that constitute the Leloir pathway . Defects in the genes encoding these proteins lead to the metabolic disorder galactosemia .

Cellular Effects

In a model of accelerated aging induced by administration of this compound, age-related biochemical red blood cell (RBC) membrane changes were observed . These included a decrease in lipid unsaturation and the level of phospholipids, or an increase in acyl chain shortening .

Molecular Mechanism

This compound undergoes enzymatic conversion into D-glucose for metabolism or polysaccharide storage . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce significant changes in the secondary structure of the membrane proteins . Moreover, a significant decrease in the phosphorous level of blood plasma was specific for the this compound model .

Metabolic Pathways

This compound is involved in the Leloir pathway, a series of biochemical reactions that convert galactose to glucose . This pathway involves several enzymes and cofactors .

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-5-deuterio-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-FDDJWOOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1([C@H](OC([C@@H]([C@H]1O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Aminomethyl)cyclohexyl]-2-chloroethan-1-one](/img/structure/B583621.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid-d3](/img/structure/B583633.png)

![2,3,4,5-Tetrahydro-1H-1,3A,6-triazacyclohepta[DE]naphthalene](/img/structure/B583636.png)